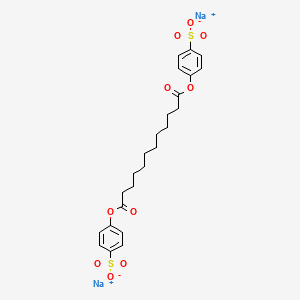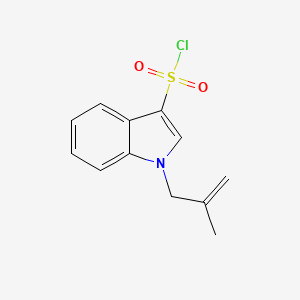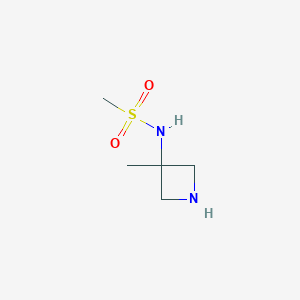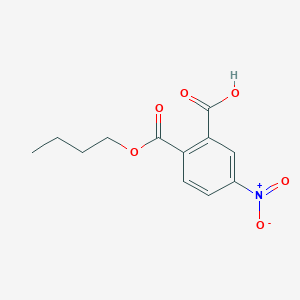
Sodium 4,4'-(dodecanedioylbis(oxy))dibenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate is a chemical compound with a complex structure that includes a dodecanedioylbis(oxy) linkage between two benzenesulfonate groups. This compound is known for its surfactant properties, making it useful in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate typically involves the reaction of dodecanedioic acid with 4-hydroxybenzenesulfonic acid under specific conditions. The reaction is facilitated by the presence of a dehydrating agent, such as thionyl chloride, to form the intermediate dodecanedioyl chloride. This intermediate then reacts with 4-hydroxybenzenesulfonic acid in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Nitrated or sulfonated aromatic compounds.
Aplicaciones Científicas De Investigación
Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants in various industrial processes.
Mecanismo De Acción
The mechanism of action of Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic substances. This property is crucial in its applications as a detergent and emulsifier. The molecular targets and pathways involved include interactions with lipid bilayers in cell membranes, leading to cell lysis and solubilization of membrane proteins.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecylbenzenesulfonate: A widely used surfactant with similar properties but a simpler structure.
Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate: Another compound with sulfonate groups but different linkage and aromatic structure.
Uniqueness
Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate is unique due to its dodecanedioylbis(oxy) linkage, which imparts distinct surfactant properties and enhances its ability to form stable micelles. This makes it particularly useful in applications requiring high solubilization capacity and stability.
Propiedades
Fórmula molecular |
C24H28Na2O10S2 |
|---|---|
Peso molecular |
586.6 g/mol |
Nombre IUPAC |
disodium;4-[12-oxo-12-(4-sulfonatophenoxy)dodecanoyl]oxybenzenesulfonate |
InChI |
InChI=1S/C24H30O10S2.2Na/c25-23(33-19-11-15-21(16-12-19)35(27,28)29)9-7-5-3-1-2-4-6-8-10-24(26)34-20-13-17-22(18-14-20)36(30,31)32;;/h11-18H,1-10H2,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
Clave InChI |
VRWYFVJJMKRELC-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1OC(=O)CCCCCCCCCCC(=O)OC2=CC=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B12832399.png)

![Benzyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12832407.png)

![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12832414.png)








